N,N-dibenzylcyclopentanecarboxamide
Description
Properties
IUPAC Name |
N,N-dibenzylcyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(19-13-7-8-14-19)21(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIOCDJOSWWYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique structure makes it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N-dibenzylcyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Key Structural Features:
- Cyclopentane core : Provides conformational rigidity, affecting binding to biological targets.
- N,N-Dibenzyl substitution : Enhances lipophilicity and steric bulk compared to simpler alkyl or aryl substituents.
- Amide functional group : Facilitates hydrogen bonding and interactions with enzymes or receptors.
Comparative Analysis with Similar Compounds
The following table summarizes critical comparisons between N,N-dibenzylcyclopentanecarboxamide and its analogs based on structural and functional differences:
Structural and Electronic Effects
- Lipophilicity: The benzyl groups increase logP values compared to analogs with polar substituents (e.g., amino or acetyl groups), favoring blood-brain barrier penetration .
- Electron Effects : Unlike electron-withdrawing groups (e.g., acetyl ), benzyl substituents are electron-neutral, preserving the amide’s hydrogen-bonding capacity.
Q & A
Q. What are the standard synthetic routes for N,N-dibenzylcyclopentanecarboxamide, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves coupling cyclopentanecarbonyl chloride with dibenzylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:
Acylation : React dibenzylamine with cyclopentanecarbonyl chloride in dichloromethane at 0–5°C to minimize side reactions.
Work-up : Quench with water, extract with organic solvent, and purify via column chromatography.
Optimization Strategies :
Q. Table 1: Comparison of Synthetic Methods
| Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Cyclopentanecarbonyl chloride + dibenzylamine | DCM | 0–5 | 78 | 95 | |
| Cyclopentanecarboxylic acid + EDCl/HOBt | THF | 25 | 65 | 90 |
Q. What analytical techniques are recommended for characterizing this compound, and how do they confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm benzyl proton resonances (δ 4.3–4.5 ppm, -CH2-Ph) and cyclopentane protons (δ 1.5–2.2 ppm) .
- ¹³C NMR : Detect carbonyl (δ ~170 ppm) and quaternary carbons.
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peak (m/z 323.4 [M+H]⁺) and fragmentation patterns.
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Peaks/Signals | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 4.4 ppm (s, 4H, -CH2-Ph) | Benzyl group presence |
| IR | 1650 cm⁻¹ (C=O stretch) | Amide bond confirmation |
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Building Block : Serves as a precursor for bioactive molecules (e.g., kinase inhibitors) due to its rigid cyclopentane core .
- Enzyme Inhibition : Modulates enzyme activity via hydrogen bonding with the amide group .
- SAR Studies : Structural analogs (e.g., halogenated derivatives) are screened for enhanced bioavailability .
Q. Table 3: Biological Activity of Derivatives
| Derivative | Target Enzyme | IC50 (µM) | Study Type | Source |
|---|---|---|---|---|
| N,N-Dibenzyl- (parent) | Tyrosine kinase | 12.3 | In vitro assay | |
| 4-Fluoro analog | COX-2 | 8.7 | Molecular docking |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer:
- Systematic Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.
- Structural Validation : Confirm compound purity (>98% by HPLC) and stereochemistry (via X-ray crystallography) .
Q. What mechanistic insights can DFT calculations provide about the reactivity of this compound?
Methodological Answer:
- Reaction Pathways : DFT models predict transition states and activation energies for amide bond formation .
- Electronic Effects : Calculate charge distribution to explain regioselectivity in substitution reactions.
- Solvent Interactions : Simulate solvent effects on reaction kinetics (e.g., dielectric constant of DCM vs. THF) .
Q. Table 4: DFT-Predicted Reaction Parameters
| Reaction Step | Activation Energy (kcal/mol) | Solvent Effect (ΔG) | Source |
|---|---|---|---|
| Acylation | 18.2 | -3.5 (DCM) | |
| Hydrolysis | 24.7 | +2.1 (H2O) |
Q. How do structural modifications (e.g., halogenation) influence the physicochemical properties of this compound?
Methodological Answer:
- Halogenation : Introducing electron-withdrawing groups (e.g., -F) increases solubility in polar solvents .
- Lipophilicity : LogP values rise with hydrophobic substituents (e.g., -CF3), enhancing membrane permeability.
- Thermal Stability : Cyclopentane rigidity reduces decomposition under high-temperature conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
